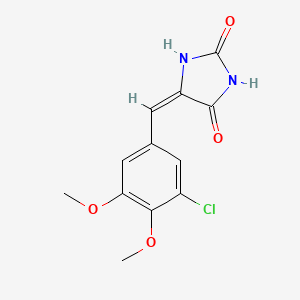

![molecular formula C19H22N2O3 B5516582 2-{[(2-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B5516582.png)

2-{[(2-tert-butylphenoxy)acetyl]amino}benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis AnalysisThe synthesis of related compounds often involves the aromatic nucleophilic substitution reaction. For example, 4-tert-Butyl-1,2-bis(4-carboxyphenoxy)benzene and 1,2-bis(4-aminophenoxy)-4-tert-butylbenzene are synthesized through aromatic nucleophilic substitution reactions of 4-tert-butylcatechol with halogenated benzene derivatives in the presence of potassium carbonate in N,N-dimethylformamide (Hsiao, Yang, & Chen, 2000). Such methodologies could potentially be applied or adapted for the synthesis of "2-{[(2-tert-butylphenoxy)acetyl]amino}benzamide."

Molecular Structure Analysis

Molecular structure analysis of similar compounds indicates the influence of substituents on bond distances and electron density distribution. For instance, in 2-amino-N-(2-hydroxyphenyl)benzamide, electron-withdrawing groups elongate adjacent C–C bond distances, while hydrogen bonding and π interactions contribute to the stabilization and conformation of the molecule (Haller, Thaenghin, Un-chai, & Haller, 2017).

Chemical Reactions and Properties

The chemical reactivity of benzamide derivatives often involves interactions with organometallic reagents and subsequent transformations. For example, tert-Butanesulfinyl aldimines and ketimines bearing an alpha-benzyloxy or alpha-silyloxy substituent are precursors in the synthesis of protected 1,2-amino alcohols, showing the versatility of such compounds in organic synthesis (Tang, Volkman, & Ellman, 2001).

Physical Properties Analysis

Polyamides derived from related compounds exhibit noncrystalline nature, solubility in polar solvents, and form transparent, flexible films. These materials show high thermal stability with glass transition temperatures often exceeding 200°C and decompose at temperatures above 480°C (Hsiao, Yang, & Chen, 2000).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, such as reactivity, solubility, and thermal stability, are significantly influenced by their molecular structure. The introduction of substituents like tert-butyl groups affects solubility and thermal properties, enabling the synthesis of materials with specific characteristics tailored for various applications (Hsiao, Yang, & Chen, 1998; Liaw & Liaw, 1998).

科学的研究の応用

Chemical Synthesis and Catalysis

- Research by Imamoto et al. (2012) on rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes using ligands derived from tert-butylmethylphosphino groups highlights the development of catalysts for the efficient preparation of chiral pharmaceutical ingredients. This work demonstrates the practical utility of these catalysts in pharmaceutical synthesis, revealing new aspects of reaction pathways and enantioselection mechanisms through low-temperature NMR studies and DFT calculations (Imamoto et al., 2012).

Polymer Science

- Hsiao et al. (2000) discussed the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol. These polyamides exhibit noncrystalline properties, high solubility in polar solvents, and high thermal stability, making them suitable for creating transparent, flexible, and tough films (Hsiao, Yang, & Chen, 2000).

Organic Chemistry and Material Science

- Tang, Volkman, and Ellman (2001) explored the use of tert-butanesulfinyl aldimines and ketimines for synthesizing protected 1,2-amino alcohols. Their protocols allow for the high-yield and diastereoselective synthesis of these compounds, important for further synthetic transformations (Tang, Volkman, & Ellman, 2001).

Supramolecular Chemistry

- A study on organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides by Wu et al. (2011) reveals the role of amphiphilic properties and side-chain conformations in controlling the gelating properties of PDI molecules. This research provides insights into the design of novel organogels for potential applications in optoelectronics and material science (Wu et al., 2011).

特性

IUPAC Name |

2-[[2-(2-tert-butylphenoxy)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-19(2,3)14-9-5-7-11-16(14)24-12-17(22)21-15-10-6-4-8-13(15)18(20)23/h4-11H,12H2,1-3H3,(H2,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWADDBKTOHEPSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

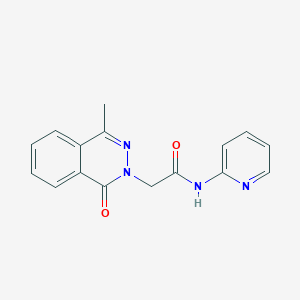

![ethyl 4-[(2-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5516504.png)

![4-{[(3-acetylphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5516520.png)

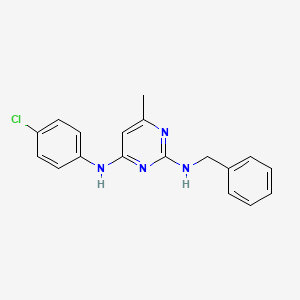

![2-{4-[2-chloro-5-(methylthio)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5516529.png)

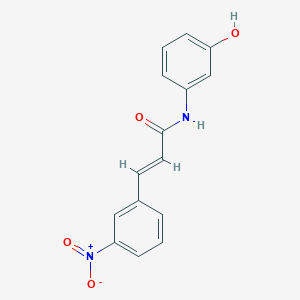

![N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5516533.png)

![ethyl [2,2,2-trifluoro-1-[(5-methyl-3-isoxazolyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5516537.png)

![8-fluoro-N-methyl-N-[3-(methylthio)benzyl]-2-quinolinecarboxamide](/img/structure/B5516552.png)

![N-(tert-butyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5516573.png)

![2-methyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5516593.png)

![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5516596.png)

![(3aR*,6S*)-7-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5516604.png)